3-(5-Amino-4-cyano-3-methylpyrazol-1-yl)-benzoic acid ethyl ester
Overview
Description
Pyrazole is a five-membered heterocycle containing two nitrogen atoms and is extensively found as a core framework in a huge library of heterocyclic compounds . These compounds demonstrate a broad spectrum of physical, chemical, and biological characteristics .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the use of new or advanced catalysts and other ‘environment-friendly’ procedures, including heterogeneous catalytic systems, ligand-free systems, ultrasound, and microwave-assisted reactions .Molecular Structure Analysis
Pyrazole derivatives are a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .Chemical Reactions Analysis
The formation of certain pyrazole derivatives involves three-component condensation reactions .Physical And Chemical Properties Analysis
Pyrazole derivatives demonstrate a broad spectrum of physical, chemical, and biological characteristics .Scientific Research Applications
Synthesis and Psychotropic Activity
Research by Григорян et al. (2011) involves the synthesis of ethyl esters using related chemical structures, demonstrating applications in the synthesis of psychotropic compounds. The study elaborates on the synthesis process and highlights the potential of these compounds in developing new psychotropic agents Григорян et al., 2011.
Positional Isomers and Spectroscopic Characteristics
Kucherenko et al. (2008) discuss the synthesis and properties of positional isomers of thienopyrimidinones, providing insights into the structural and spectroscopic analysis of similar compounds. This research could inform studies on the compound , particularly in understanding its isomeric forms and spectroscopic properties Kucherenko et al., 2008.
Molecular and Crystal Structure Analysis
Rodinovskaya et al. (2003) utilized substituted 3-hydroxypyrazoles for synthesizing related compounds, with a focus on molecular and crystal structure analysis. This study's methodology and findings could be applied to the analysis of "3-(5-Amino-4-cyano-3-methylpyrazol-1-yl)-benzoic acid ethyl ester," especially in understanding its structural characteristics Rodinovskaya et al., 2003.
Corrosion Inhibition
Herrag et al. (2007) investigated pyrazole derivatives as corrosion inhibitors for steel, indicating a potential application area for similar compounds. The study demonstrates the effectiveness of pyrazole-based compounds in reducing corrosion, suggesting a possible utility for "3-(5-Amino-4-cyano-3-methylpyrazol-1-yl)-benzoic acid ethyl ester" in corrosion inhibition Herrag et al., 2007.
Antimicrobial Activity
Abd El-Meguid (2014) focused on synthesizing new compounds for antimicrobial applications. While the specific chemical structure differs, the methodology and intent to explore antimicrobial properties could be relevant to researching "3-(5-Amino-4-cyano-3-methylpyrazol-1-yl)-benzoic acid ethyl ester" for similar applications Abd El-Meguid, 2014.
Future Directions
Given the promising agro-chemical, fluorescent, and biological potencies of pyrazole derivatives , there is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which this compound is a part of, have been found to have promising biological activities . They are extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent, and biological potencies .
Mode of Action
Pyrazole derivatives have been known to interact with various targets, leading to changes in cellular processes
Biochemical Pathways
Pyrazole derivatives have been known to affect a variety of biochemical pathways, leading to diverse downstream effects
Result of Action
Pyrazole derivatives have been known to have a variety of biological affinities
Action Environment
It is known that environmental factors can significantly impact the action of various compounds
properties
IUPAC Name |
ethyl 3-(5-amino-4-cyano-3-methylpyrazol-1-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-3-20-14(19)10-5-4-6-11(7-10)18-13(16)12(8-15)9(2)17-18/h4-7H,3,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTACBZHTJWWUPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C(=C(C(=N2)C)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Amino-4-cyano-3-methylpyrazol-1-yl)-benzoic acid ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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